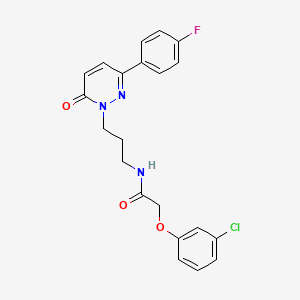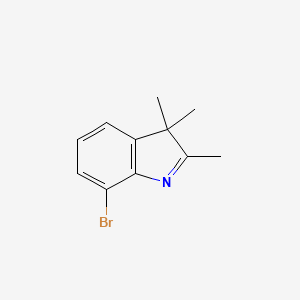
7-bromo-2,3,3-trimethyl-3H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-bromo-2,3,3-trimethyl-3H-indole is a chemical compound with the CAS Number: 1701461-00-8 . It has a molecular weight of 238.13 and is typically stored at 4 degrees Celsius . The compound is usually available in powder form .
Synthesis Analysis
The synthesis of 5-bromo-2,3,3-trimethyl-3H-indole involves a solution of 4-bromophenyl hydrazine (1.0 g, 4.5 mmol), isopropylmethylketone (0.81 g, 9.3 mmol), ethanol (100 mL), and concentrated H2SO4 (0.44 g, 4.5 mmol) in a 250 mL round bottomed flask equipped with a reflux condenser . The mixture is heated under reflux for 12 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-bromo-2,3,3-trimethyl-3H-indole include a molecular weight of 238.13 , storage temperature of 4 degrees Celsius , and a physical form of powder .Scientific Research Applications
Medicine: Cancer Treatment and Microbial Disorders
7-bromo-2,3,3-trimethyl-3H-indole derivatives have been studied for their potential in treating cancer cells and microbial infections . These compounds exhibit properties that can interfere with the proliferation of cancer cells and the growth of microbes, making them valuable for developing new therapeutic agents.
Agriculture: Synthesis of Spiropyrans
In agriculture, indole derivatives like 7-bromo-2,3,3-trimethyl-3H-indole are used in the synthesis of photochromic spiropyrans . These compounds can be applied in smart packaging to indicate the freshness of agricultural products or as sensors for environmental changes affecting crops.
Materials Science: Fluorescent Probes and pH-Sensors
The indole structure is integral in designing fluorescent probes and pH-sensors due to its photophysical properties . These applications are crucial in materials science for monitoring chemical processes and material behaviors under various conditions.
Environmental Science: Organic Synthesis Reactions
Indolenine compounds derived from 7-bromo-2,3,3-trimethyl-3H-indole are used in organic synthesis reactions that contribute to environmental science . They can be used to create dyes and other materials that are environmentally friendly and sustainable.
Analytical Chemistry: Cyanine Dye Synthesis
In analytical chemistry, 7-bromo-2,3,3-trimethyl-3H-indole is utilized in the synthesis of cyanine dyes . These dyes are important for various analytical techniques, including fluorescence microscopy and DNA sequencing.
Pharmacology: Drug Synthesis
The indole ring system is a common motif in pharmacologically active compounds. The derivatives of 7-bromo-2,3,3-trimethyl-3H-indole are used in the synthesis of drugs that can treat a wide range of disorders .
Biochemistry: Alkaloid Synthesis
Indole derivatives are prevalent in alkaloids, which are naturally occurring compounds with significant biochemical activity . These substances play a crucial role in cell biology and can be synthesized for research into biochemical pathways.
Chemical Synthesis: Reactants and Building Blocks
7-bromo-2,3,3-trimethyl-3H-indole serves as a reactant and building block in chemical synthesis . It is used to create complex organic compounds that have applications across various chemical industries.
properties
IUPAC Name |
7-bromo-2,3,3-trimethylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-7-11(2,3)8-5-4-6-9(12)10(8)13-7/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJIBYMUAAIIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2,3,3-trimethyl-3H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2854586.png)
![1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2854587.png)
![2-Chloro-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone](/img/structure/B2854588.png)
![(5-Bromo-2-chloro-6-methylpyridin-3-yl)-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B2854589.png)
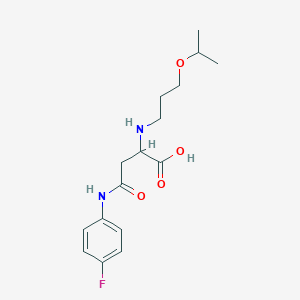



![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2854600.png)
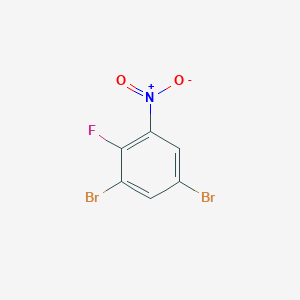
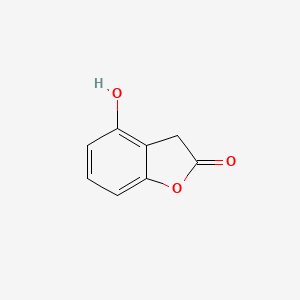
![2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2854607.png)

